N-cyclohexyl-2-{[methoxy(phenyl)acetyl]amino}benzamide
Overview
Description
N-cyclohexyl-2-{[methoxy(phenyl)acetyl]amino}benzamide: is an organic compound with a complex structure that includes a cyclohexyl group, a methoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexylamine, methoxyphenylacetic acid, and 2-aminobenzamide.
Step 1: The methoxyphenylacetic acid is first converted to its acyl chloride using thionyl chloride or oxalyl chloride.
Step 2: The acyl chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to form the intermediate N-(2-benzamido)-2-(methoxyphenyl)acetamide.
Step 3: Finally, the intermediate is reacted with cyclohexylamine under mild heating to yield N-cyclohexyl-2-{[methoxy(phenyl)acetyl]amino}benzamide.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch reactor where the reagents are added sequentially, and the reaction conditions are carefully controlled to optimize yield and purity.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, which allows for better control over reaction parameters and can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Nitrating agents like nitric acid and sulfuric acid, or halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals, particularly in targeting specific proteins or pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzamide moiety can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The cyclohexyl and methoxyphenyl groups contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
N-cyclohexyl-2-{[methoxy(phenyl)acetyl]amino}benzamide: can be compared with other benzamide derivatives such as N-cyclohexyl-2-{[methoxy(phenyl)acetyl]amino}benzoic acid and N-cyclohexyl-2-{[methoxy(phenyl)acetyl]amino}benzylamine.
Uniqueness:
Structural Features: The combination of cyclohexyl, methoxyphenyl, and benzamide groups provides unique steric and electronic properties.
Reactivity: The specific arrangement of functional groups allows for unique reactivity patterns, making it a valuable intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a versatile tool in various scientific and industrial applications
Properties
IUPAC Name |
N-cyclohexyl-2-[(2-methoxy-2-phenylacetyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-27-20(16-10-4-2-5-11-16)22(26)24-19-15-9-8-14-18(19)21(25)23-17-12-6-3-7-13-17/h2,4-5,8-11,14-15,17,20H,3,6-7,12-13H2,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJFJXFNKICXCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.